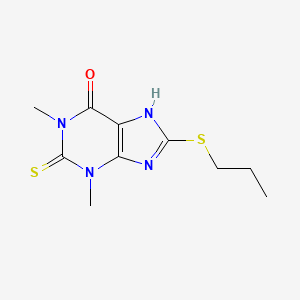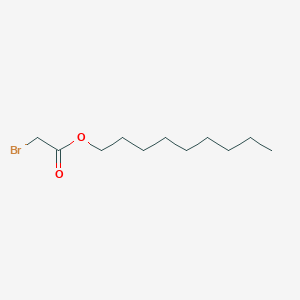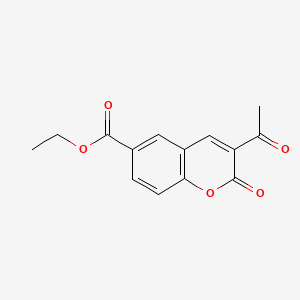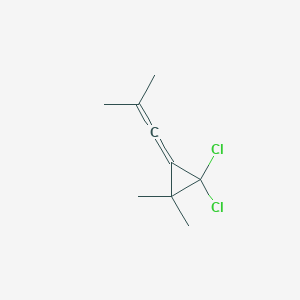
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane is an organic compound with the molecular formula C₉H₁₂Cl₂. It is a cyclopropane derivative characterized by the presence of two chlorine atoms and a methylprop-1-en-1-ylidene group attached to the cyclopropane ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane typically involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dichloro-2,2-dimethylcyclopropane
- 2,2-Dichloro-1,1-dimethylcyclopropane
- Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propenyl)-acetate
Uniqueness
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane is unique due to the presence of the methylprop-1-en-1-ylidene group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
2566-54-3 |
|---|---|
Fórmula molecular |
C9H12Cl2 |
Peso molecular |
191.09 g/mol |
InChI |
InChI=1S/C9H12Cl2/c1-6(2)5-7-8(3,4)9(7,10)11/h1-4H3 |
Clave InChI |
IIGFPCHXGQUFLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C1C(C1(Cl)Cl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
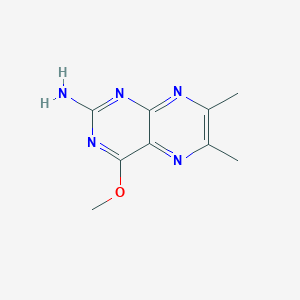



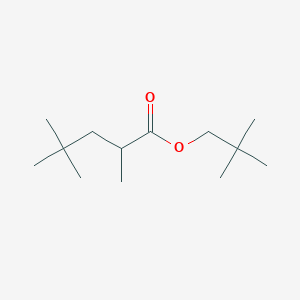
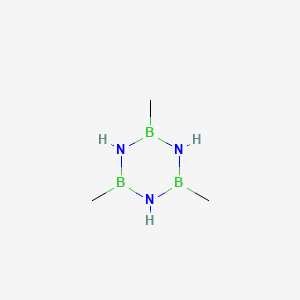
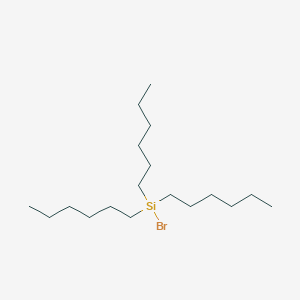
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
